molecular formula C6H12O2S B154705 Butyl thioglycolate CAS No. 10047-28-6

Butyl thioglycolate

Cat. No.: B154705
CAS No.: 10047-28-6
M. Wt: 148.23 g/mol
InChI Key: SKGVGRLWZVRZDC-UHFFFAOYSA-N
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Description

Butyl thioglycolate is an organic compound that belongs to the family of thioglycolates, which are esters of thioglycolic acid. It is a colorless liquid with a characteristic odor and is primarily used in the cosmetics industry, particularly in hair care products such as permanent wave solutions and hair straighteners .

Biochemical Analysis

Biochemical Properties

For instance, thioglycolates can break disulfide bonds in the cortex of hair, a process used in hair perming and depilation . This suggests that Butyl Thioglycolate may interact with proteins and enzymes that contain disulfide bonds, altering their structure and function.

Cellular Effects

Thioglycolates have been shown to elicit a response in macrophages, a type of immune cell . In this context, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity . It is possible that this compound may have similar effects on other cell types, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its known interactions with disulfide bonds , it is plausible that this compound may exert its effects at the molecular level by interacting with biomolecules that contain these bonds. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

Thioglycolates are known to induce changes in cells over time . For instance, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity over time . It is possible that this compound may have similar temporal effects on other cell types.

Dosage Effects in Animal Models

A study on the safety assessment of various thioglycolates, including this compound, determined a no-observable-adverse-effect level for reproductive and developmental toxicity of 100 mg/kg per day in rats .

Metabolic Pathways

Thioglycolates are known to influence the metabolic activity of cells . Therefore, it is possible that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

Based on its known interactions with disulfide bonds , it is plausible that this compound could localize to regions of the cell where these bonds are prevalent, such as the endoplasmic reticulum or the extracellular space.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl thioglycolate can be synthesized through the esterification of thioglycolic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous process to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Butyl thioglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl thioglycolate has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other thioglycolates. Its use in hair care products is particularly notable, as it provides a balance between efficacy and safety .

Properties

IUPAC Name

butyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGVGRLWZVRZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064929
Record name Acetic acid, mercapto-, butyl ester
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-28-6
Record name Butyl thioglycolate
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Record name Butyl thioglycolate
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Record name Butyl thioglycolate
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Record name Acetic acid, 2-mercapto-, butyl ester
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Record name Acetic acid, mercapto-, butyl ester
Source EPA DSSTox
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Record name Butyl mercaptoacetate
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Record name BUTYL THIOGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Butyl thioglycolate in metal complexation?

A1: this compound can act as a ligand, forming complexes with various metal ions. For instance, it forms complexes with Indium (III) in a solution containing 50% ethanol. [] Three complexes have been identified: In(RS), In(RS)2, and In(RS)3, where RS represents the deprotonated this compound. The stability constants of these complexes have been determined at different temperatures using polarographic methods. [] Similar complexation behavior has been observed with Lanthanide ions (La, Pr, Nd, Sm), forming complexes with both the dianionic and monoionic forms of this compound. []

Q2: How does this compound impact the thermal stability of Polyvinyl Chloride (PVC)?

A2: this compound, particularly when used in conjunction with dibutyltin derivatives, can influence the thermal dehydrochlorination of PVC. [] Studies reveal that treating PVC with a mixture of silicon or germanium-based hydrides and dibutyltin dichloride, followed by exposure to this compound, significantly reduces the initial rate of PVC degradation under vacuum at high temperatures. [] This suggests a stabilizing effect, potentially attributed to the interaction of this compound with unstable chlorine atoms or reactive intermediates formed during PVC degradation.

Q3: Are there any documented synergistic effects of this compound with other compounds in industrial applications?

A3: Yes, this compound exhibits synergistic effects when combined with specific polymers in inhibiting gas hydrate formation and corrosion. [] Notably, blending this compound with maleic anhydride-co-N-isopropylmethacrylamide copolymer derivatized with 3-(dibutylamino)-1-propylamine (MA:NIPMAM-DBAPA) results in enhanced gas hydrate inhibition and superior corrosion inhibition compared to using MA:NIPMAM-DBAPA alone or with traditional fatty acid imidazoline corrosion inhibitors. [] This synergy highlights the potential for developing dual-function inhibitors for industrial processes.

Q4: What are the known toxicological properties of this compound?

A4: this compound has been assessed for safety in cosmetic applications. [] Studies indicate that it can penetrate the skin and accumulate in organs like the kidneys, lungs, small intestine, and spleen. [] While generally considered to have low acute oral toxicity in rats, it can cause skin and eye irritation and potentially act as a skin sensitizer. [] It is crucial to note that these findings are primarily relevant to cosmetic formulations and uses, and further research might be needed to understand its complete toxicological profile in other contexts.

Q5: What analytical techniques are employed to study this compound?

A5: Several analytical techniques have been utilized to characterize and quantify this compound and its interactions. Polarography has been extensively used to study its complexation behavior with metal ions like Indium (III). [] Infrared (IR) spectroscopy is employed to analyze the structural characteristics of this compound complexes, particularly to determine the coordination mode of the ligand to the metal center. [] Additionally, techniques like gas chromatography and mass spectrometry are likely used in studies investigating its impact on PVC degradation and for analyzing its presence in various matrices. []

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